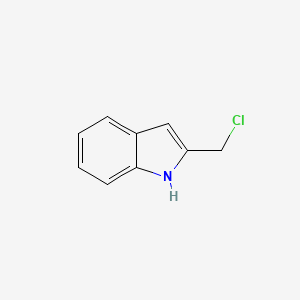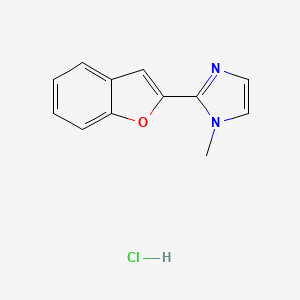
methyl 2-(3-bromo-4-cyanophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(3-bromo-4-cyanophenyl)acetate is an organic compound characterized by a bromine atom, a cyano group, and a methyl ester functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-bromo-4-cyanophenyl)acetate typically involves the esterification of 3-bromo-4-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products Formed:
Substitution: Formation of 3-amino-4-cyanophenyl acetate or 3-thiocyanato-4-cyanophenyl acetate.
Reduction: Formation of 3-bromo-4-aminophenyl acetate.
Oxidation: Formation of 3-bromo-4-cyanobenzoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-(3-bromo-4-cyanophenyl)acetate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Methyl (3-chloro-4-cyanophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl (3-fluoro-4-cyanophenyl)acetate: Contains a fluorine atom instead of bromine.
Methyl (3-iodo-4-cyanophenyl)acetate: Contains an iodine atom instead of bromine.
Uniqueness: methyl 2-(3-bromo-4-cyanophenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific reactions that other halogens may not. The bromine atom’s size and reactivity make it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
methyl 2-(3-bromo-4-cyanophenyl)acetate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3 |
InChI Key |
XHICBJLJYKITQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C#N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-5-methyl-thiazolo[4,5-b]pyridine](/img/structure/B8679508.png)


![3-[4-(4-Methoxyphenyl)cyclohexyl]propan-1-ol](/img/structure/B8679525.png)

![4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B8679532.png)



